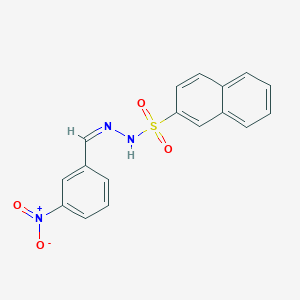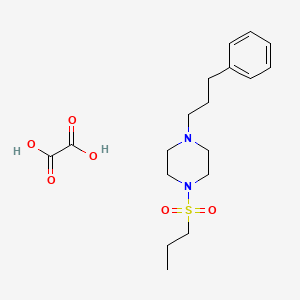![molecular formula C17H17ClN2O B5408411 N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B5408411.png)
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of human sirtuin 2 (SIRT2), an enzyme that plays a crucial role in various biological processes, including aging, inflammation, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the reaction of commercially available amines such as aniline, phenylmethanamine, and pyridin-3-ylmethanamine with intermediates like 3a or 3i. This reaction is carried out in the presence of hantzschester (1.2 equivalents), a catalytic amount of molecular sieve, and trifluoroacetic acid, resulting in the reductive amination products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of SIRT2, which is involved in various biological processes.
Industry: Utilized in the development of new drugs and as a chemical intermediate in the production of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of SIRT2, a member of the sirtuin family of enzymes. SIRT2 is involved in the deacetylation of various protein substrates, including histones and non-histone proteins. By inhibiting SIRT2, N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can modulate various cellular processes, such as gene expression, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AGK2: Another SIRT2 inhibitor with an IC50 value of 17.75 μM.
(5-phenylfuran-2-yl)methanamine derivatives: A series of compounds with varying degrees of SIRT2 inhibition.
Uniqueness
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride stands out due to its potent inhibitory activity against SIRT2, with an IC50 value of 2.47 μM, which is significantly lower than that of AGK2. Additionally, it possesses better water solubility, making it a more favorable candidate for further development .
Eigenschaften
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-6-14(7-3-1)17-10-9-16(20-17)13-18-12-15-8-4-5-11-19-15;/h1-11,18H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQYTRAYNGIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)

![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5408365.png)
![1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)
![6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE](/img/structure/B5408396.png)


![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5408414.png)
